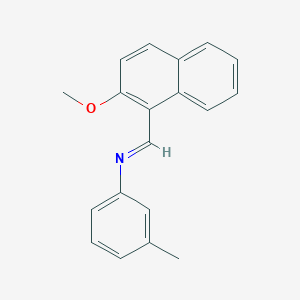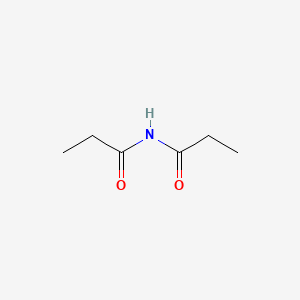
Dipropionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropionamide, also known as N,N’-dipropionamide, is a chemical compound with the molecular formula C6H11NO2. It is an amide derivative of propionic acid and is known for its various industrial applications. This compound is primarily used as an additive in high-temperature lubricants, metalworking fluids, and metal forming oils due to its excellent anti-wear and anti-corrosion properties .
準備方法
Synthetic Routes and Reaction Conditions
Dipropionamide can be synthesized through several methods. One common method involves the reaction of dipropylamine with an excess of propionyl chloride under alkaline conditions . Another method involves the reaction of ethylene and carbon monoxide in the presence of a catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled conditions. The process often involves the use of catalysts to increase the reaction rate and yield. The final product is then purified through distillation or crystallization to obtain high-purity this compound .
化学反応の分析
Types of Reactions
Dipropionamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can undergo substitution reactions where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Propionic acid derivatives.
Reduction: Propylamine derivatives.
Substitution: Various substituted amides depending on the reagents used.
科学的研究の応用
Dipropionamide has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and protein interactions.
Medicine: Investigated for its potential use in drug formulations and as a stabilizer for pharmaceutical compounds.
Industry: Utilized as an additive in lubricants, resins, and rubber to enhance their properties
作用機序
The mechanism of action of dipropionamide involves its interaction with molecular targets and pathways. In industrial applications, this compound acts as a lubricant additive by forming a protective film on metal surfaces, reducing friction and wear. In biological systems, it can interact with enzymes and proteins, affecting their activity and stability .
類似化合物との比較
Similar Compounds
Propanamide: An amide derivative of propionic acid with similar chemical properties.
N,N’-Dimethylpropionamide: A derivative with two methyl groups attached to the nitrogen atoms.
N,N’-Diethylpropionamide: A derivative with two ethyl groups attached to the nitrogen atoms.
Uniqueness
Dipropionamide is unique due to its specific structure, which provides excellent anti-wear and anti-corrosion properties. Its ability to form stable films on metal surfaces makes it particularly valuable in industrial applications compared to other similar compounds .
特性
CAS番号 |
6050-26-6 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
N-propanoylpropanamide |
InChI |
InChI=1S/C6H11NO2/c1-3-5(8)7-6(9)4-2/h3-4H2,1-2H3,(H,7,8,9) |
InChIキー |
GOJDSMIXPMMHPO-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)NC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imino-[4-methoxycarbonyl-1-(4-methoxycarbonylphenyl)-2-oxo-pyrrol-3-ylidene]azanium](/img/structure/B14161439.png)
![({[(4-Methylphenyl)amino]carbonyl}amino)acetic acid](/img/structure/B14161445.png)
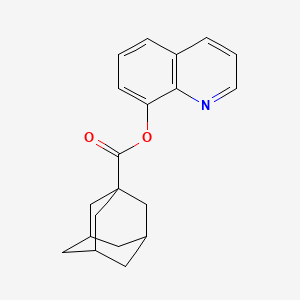
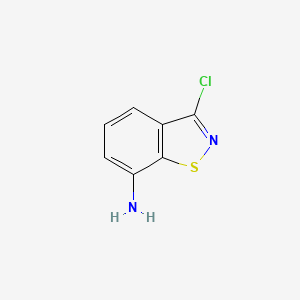
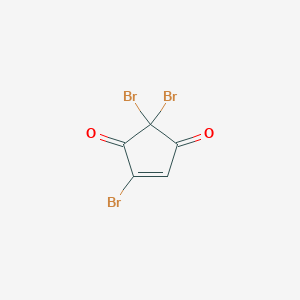
![3-(3-methoxyphenyl)-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B14161472.png)
![5-oxido-11,12-dihydrobenzo[c][1,2]benzodiazocin-5-ium](/img/structure/B14161473.png)
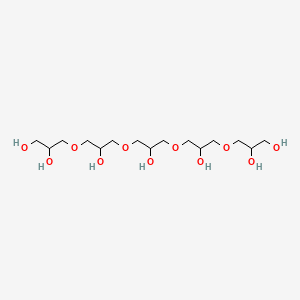


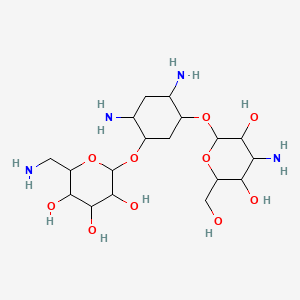
![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)
![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
